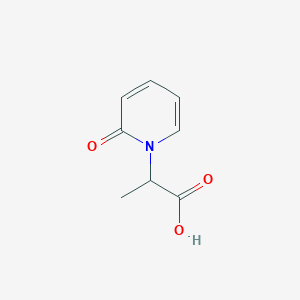

2-(2-Oxopyridin-1(2H)-yl)propanoic acid

Übersicht

Beschreibung

2-(2-Oxopyridin-1(2H)-yl)propanoic acid is a heterocyclic organic compound that features a pyridine ring fused with a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid under specific conditions. One common method involves the use of Grignard reagents to introduce the propanoic acid moiety into the pyridine ring. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxopyridin-1(2H)-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyridine ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Oxopyridin-1(2H)-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative effects are mediated through the inhibition of EGFR and VEGFR, leading to the induction of apoptosis in cancer cells. The compound activates pro-apoptotic proteins like Bax and suppresses anti-apoptotic proteins such as Bcl-2, thereby promoting cell death .

Vergleich Mit ähnlichen Verbindungen

2-(2-Oxopyridin-1(2H)-yl)propanoic acid can be compared with other similar compounds such as:

1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used as fibroblast growth factor receptor (FGFR) inhibitors.

1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities and are used in various therapeutic areas.

The uniqueness of this compound lies in its specific structural configuration and its ability to interact with multiple biological targets, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

2-(2-Oxopyridin-1(2H)-yl)propanoic acid, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with a ketone and carboxylic acid functional group. The molecular formula is , and its IUPAC name reflects its complex structure.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound acts as a selective inhibitor for certain enzymes, particularly proteasomes. It has shown significant inhibitory activity against the β1i subunit of the immunoproteasome with a Ki value of 21 nM, which suggests its potential role in treating autoimmune diseases and cancers where proteasome activity is dysregulated .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .

Antimicrobial Activity

A series of tests have confirmed the antimicrobial properties of this compound. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its action on specific signaling pathways involved in cell survival and proliferation.

Case Studies

- Autoimmune Disease Treatment : A study focused on the use of this compound as an immunoproteasome inhibitor showed promising results in reducing inflammation markers in models of rheumatoid arthritis and systemic lupus erythematosus .

- Cancer Therapeutics : In vitro assays demonstrated that this compound could significantly reduce the viability of multiple myeloma cells by inducing apoptosis through caspase activation pathways .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-(2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGZVLCLCSDDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.